7-Methylthiochroman-4-one
Overview
Description
7-Methylthiochroman-4-one is a sulfur-containing heterocyclic compound that belongs to the thiochromanone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiochromanone core with a methyl group attached at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylthiochroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylthiophenol with acetic anhydride, followed by cyclization in the presence of a Lewis acid catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Methylthiochroman-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the thiochromanone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated thiochromanones.
Scientific Research Applications
7-Methylthiochroman-4-one has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer properties and has been studied for its cytotoxic effects against different cancer cell lines.
Biological Studies: It has shown promise as an antileishmanial agent, demonstrating activity against Leishmania parasites.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 7-Methylthiochroman-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of reactive oxygen species (ROS)-mediated apoptosis in cancer cells . The compound’s ability to generate ROS leads to oxidative stress, which triggers cell death pathways in susceptible cancer cells .
Comparison with Similar Compounds
Thiochroman-4-one: Lacks the methyl group at the 7th position but shares the core structure.
6-Methylthiochroman-4-one: Similar structure with the methyl group at the 6th position.
Thioflavanone: A related compound with a different substitution pattern on the thiochromanone core.
Uniqueness: 7-Methylthiochroman-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group at the 7th position influences its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
7-methyl-2,3-dihydrothiochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKPWCBIBIMKRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CCS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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